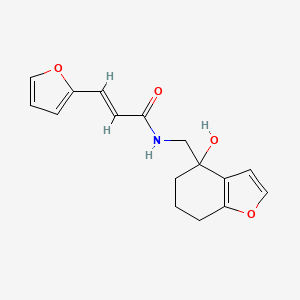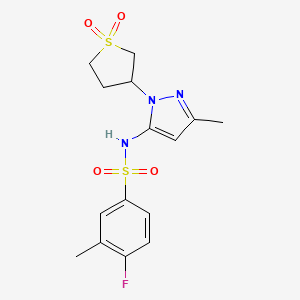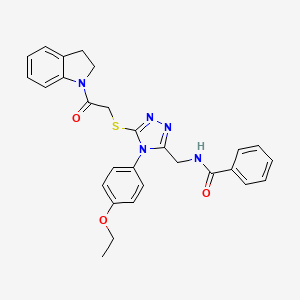![molecular formula C19H16N2O5 B3014138 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953252-82-9](/img/structure/B3014138.png)
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is part of a broader class of compounds known as isoxazole derivatives, which have been found to exhibit a range of immunoregulatory properties .
Synthesis Analysis
The synthesis of isoxazole derivatives, including the compound , often involves modifying the core structure with various functional groups . In one study, 26 new compounds were designed by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides . The resulting compounds exhibited potent binding activities .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. For instance, activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined using various analytical techniques. For instance, 1H NMR can provide information about the hydrogen environments in the molecule, while MS (ESI) can provide information about the mass-to-charge ratio of the ions in the sample .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Researchers have developed novel chemical compounds through synthesis techniques to explore their therapeutic potential. For instance, the synthesis of novel heterocyclic compounds derived from benzodioxole structures demonstrates the versatility of these frameworks in medicinal chemistry. Such compounds have been shown to exhibit significant analgesic and anti-inflammatory activities, highlighting their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, isoxazole-containing sulfonamides have shown potent inhibition against carbonic anhydrase II and VII, enzymes involved in various physiological processes, including fluid secretion and neurotransmission (Altuğ et al., 2017). This demonstrates the compound's potential utility in treating diseases like glaucoma and neuropathic pain.
Antimicrobial and Antiviral Activities
Compounds with benzodioxole moieties have been explored for their antimicrobial and antiviral properties. Novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents (Hebishy et al., 2020).
Wirkmechanismus
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets would depend on the substitution groups on the isoxazole ring .
Mode of Action
Some isoxazole derivatives have shown to bind to brd4(1), exhibiting remarkable anti-proliferative activity against certain cells . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Isoxazole derivatives have been known to affect various pathways due to their diverse biological activities
Result of Action
Some isoxazole derivatives have shown to inhibit the expression levels of certain oncogenes . The specific effects of this compound would need further investigation.
Safety and Hazards
Zukünftige Richtungen
Isoxazole derivatives, including “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, continue to be an active area of research due to their potential therapeutic applications. Future research may focus on further optimizing the structures of these compounds to enhance their pharmacological properties .
Eigenschaften
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-20-19(22)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICTWRDGYGZEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)
![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)


![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)


![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3014070.png)
![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)


![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

